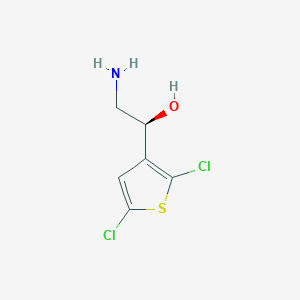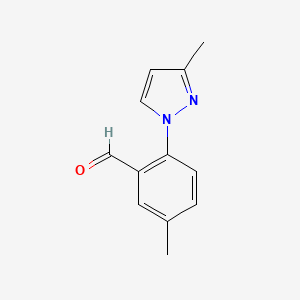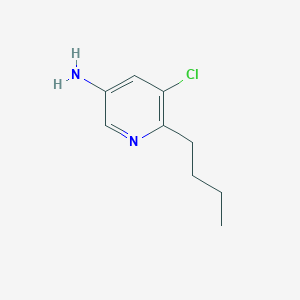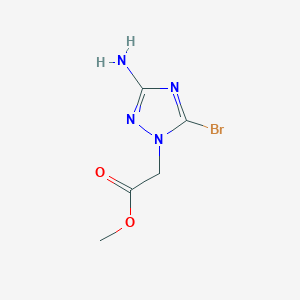
Methyl 2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)acetate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)acetate typically involves the reaction of 3-amino-5-bromo-1H-1,2,4-triazole with methyl bromoacetate. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the amino group of the triazole attacks the carbon atom of the methyl bromoacetate, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Methyl 2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The bromine atom can be reduced to form the corresponding hydrogen derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, thiol, or amine groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as sodium hydroxide, thiourea, or ammonia can be used in the presence of a suitable solvent like ethanol or water.
Major Products Formed
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of hydrogen derivatives.
Substitution: Formation of hydroxyl, thiol, or amine derivatives.
科学的研究の応用
Methyl 2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)acetate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, or anticancer activities.
Agriculture: It can be used in the development of agrochemicals such as herbicides, fungicides, or insecticides.
Materials Science: It can be used in the synthesis of advanced materials such as polymers, resins, or coatings with specific properties.
作用機序
The mechanism of action of Methyl 2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)acetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the triazole ring and the bromine atom can enhance its binding affinity and specificity towards the target molecules.
類似化合物との比較
Similar Compounds
Methyl 2-(3-amino-1H-1,2,4-triazol-1-yl)acetate: Lacks the bromine atom, which may affect its reactivity and binding properties.
Methyl 2-(3-amino-5-chloro-1H-1,2,4-triazol-1-yl)acetate: Contains a chlorine atom instead of bromine, which may influence its chemical and biological properties.
Methyl 2-(3-amino-5-methyl-1H-1,2,4-triazol-1-yl)acetate: Contains a methyl group instead of bromine, which may alter its steric and electronic properties.
Uniqueness
The presence of the bromine atom in Methyl 2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)acetate makes it unique compared to its analogs. Bromine can enhance the compound’s reactivity and binding affinity towards specific targets, making it a valuable compound for various applications.
特性
分子式 |
C5H7BrN4O2 |
|---|---|
分子量 |
235.04 g/mol |
IUPAC名 |
methyl 2-(3-amino-5-bromo-1,2,4-triazol-1-yl)acetate |
InChI |
InChI=1S/C5H7BrN4O2/c1-12-3(11)2-10-4(6)8-5(7)9-10/h2H2,1H3,(H2,7,9) |
InChIキー |
OTYRHASBHQGJGL-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CN1C(=NC(=N1)N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


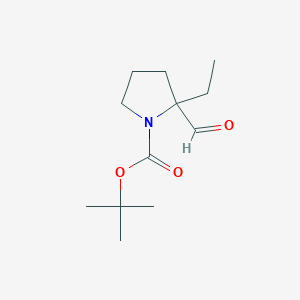
![2-[2-(Trifluoromethyl)thiophen-3-yl]ethan-1-ol](/img/structure/B15275024.png)
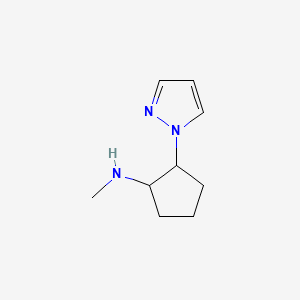
![1-[(1H-Indol-2-YL)amino]-2-methylpropan-2-OL](/img/structure/B15275037.png)
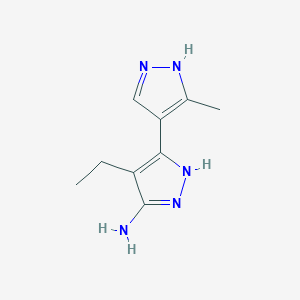



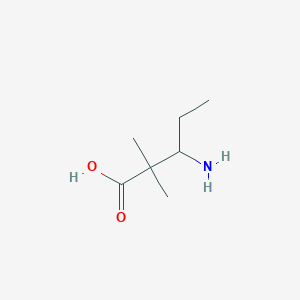

![5-Amino-3-[ethyl(methyl)amino]-1-methyl-1H-pyrazole-4-carbonitrile](/img/structure/B15275080.png)
